N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide hydrochloride
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Overview
Description
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide hydrochloride is a complex organic compound with potential applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound features a benzylpiperazine core, a sulfonyl group, and an acetamide moiety, making it a versatile molecule for research and development.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-benzylpiperazine and chlorosulfonic acid to form 4-benzylpiperazine-1-sulfonyl chloride.
Intermediate Formation: The sulfonyl chloride intermediate is then reacted with ethylene diamine to produce N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)amine.
Final Step: The amine is acylated with m-toluic acid to yield the final product, N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide, which is then converted to its hydrochloride salt.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde or benzoic acid.
Reduction: Reduction reactions can target the sulfonyl group, potentially yielding sulfides or sulfoxides.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl chloride intermediate stage, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be employed, with reaction conditions varying based on the specific nucleophile.
Major Products Formed:
Oxidation: Benzaldehyde, Benzoic acid
Reduction: Sulfides, Sulfoxides
Substitution: Various substituted sulfonyl compounds
Scientific Research Applications
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives and as a building block for more complex molecules. Biology: It serves as a tool in biochemical studies, probing enzyme activities and interactions with biological macromolecules. Medicine: Potential therapeutic applications include its use as an intermediate in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders. Industry: The compound finds use in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The sulfonyl group can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the biological context and the specific application.
Comparison with Similar Compounds
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)acetamide: Lacks the m-tolyl group, resulting in different biological activity.
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)benzamide: Features a benzamide group instead of m-tolyl, altering its chemical properties and applications.
N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)propionamide:
Uniqueness: The presence of the m-tolyl group in N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)-2-(m-tolyl)acetamide hydrochloride distinguishes it from similar compounds, providing unique chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-2-(3-methylphenyl)acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S.ClH/c1-19-6-5-9-21(16-19)17-22(26)23-10-15-29(27,28)25-13-11-24(12-14-25)18-20-7-3-2-4-8-20;/h2-9,16H,10-15,17-18H2,1H3,(H,23,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INIFVZGJOLVNOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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